molecular formula C13H11N7O2S B2406265 (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1323706-36-0

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2406265
CAS No.: 1323706-36-0
M. Wt: 329.34
InChI Key: BLWUJUYNQWJDHS-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of the 1,2,3-thiadiazole ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under oxidative conditions.

    Synthesis of the 1,2,4-oxadiazole ring: This involves the reaction of amidoximes with carboxylic acids or their derivatives.

    Construction of the azetidine ring: This step often involves the cyclization of β-amino alcohols or β-amino acids.

    Coupling reactions: The final step involves coupling the different heterocyclic units through appropriate linkers, often using reagents like coupling agents or catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted azetidines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its multiple heterocyclic rings suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: shares similarities with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is its combination of multiple heterocyclic rings in a single molecule. This unique structure provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N7O2S/c1-7-9(23-19-17-7)13(21)20-5-8(6-20)12-16-11(18-22-12)10-14-3-2-4-15-10/h2-4,8H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWUJUYNQWJDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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